1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPGGHAVHOLXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671475 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-61-9 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidin-4-ol Core
The piperidin-4-ol skeleton is commonly synthesized via reduction or functionalization of piperidin-4-one derivatives. A typical approach involves:
- Starting from piperidin-4-one or its derivatives.
- Reduction of the ketone group at the 4-position to the corresponding alcohol using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
- Protection or modification of the nitrogen atom if necessary to control reactivity in subsequent steps.
For example, related piperidin-4-one compounds have been synthesized by condensation reactions involving ketones and aldehydes under reflux in ethanol with ammonium acetate, followed by acidification and recrystallization to yield piperidin-4-one derivatives.
Formation of the Dihydrochloride Salt
The dihydrochloride salt is formed to enhance the compound's stability, solubility, and handling properties. The typical procedure is:
- Dissolving the free base of 1-Pyridin-3-ylmethyl-piperidin-4-ol in an appropriate solvent such as ethanol or water.
- Adding an excess of hydrochloric acid (commonly 1.5 to 2 equivalents) under controlled temperature conditions.
- Precipitation of the dihydrochloride salt occurs, which is then filtered, washed, and dried under vacuum.
This salt formation step is consistent with the preparation of hydrochloride salts of piperidine derivatives, as described in patent literature and pharmaceutical compound preparations.
Data Table: Summary of Preparation Steps and Conditions
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol at position 4 of the piperidine ring undergoes characteristic alcohol reactions:
Pyridine Ring Reactivity
The pyridin-3-ylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Amine Reactivity (Piperidine Nitrogen)
The tertiary amine in the piperidine ring (protonated in dihydrochloride form) can react under basic conditions:
Salt-Specific Reactions
The dihydrochloride form influences solubility and pH-dependent reactivity:
Hypothesized Reaction Pathways
Based on structural analogs (e.g., 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride):
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Reductive Amination :
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Reagents : NaBH₃CN, aldehyde
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Product : Secondary amine derivatives via imine intermediate formation.
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Nucleophilic Substitution :
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Reagents : Thionyl chloride (converts -OH to -Cl)
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Product : 4-Chloro-1-(pyridin-3-ylmethyl)piperidine dihydrochloride, enabling further substitutions.
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Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug design targeting various diseases.
Case Studies:
- Chagas Disease Treatment : Research has focused on the development of compounds that can effectively inhibit Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to modulate biological targets has been explored in this context, showing promise in improving treatment efficacy while reducing side effects associated with current therapies .
Neuropharmacology
The compound may interact with neurotransmitter systems, making it relevant for studying neurodegenerative diseases and psychiatric disorders.
Research Insights:
- Studies have highlighted its potential to act on receptors involved in mood regulation and cognition, suggesting applications in treating conditions such as depression and anxiety .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules.
Applications in Synthesis:
- It can undergo various chemical reactions including oxidation, reduction, and substitution, facilitating the development of new compounds with desired properties.
Mechanism of Action
The mechanism by which 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s core structure distinguishes it from related piperidine and pyridine derivatives. Key comparisons include:
*Calculated based on formula C₁₁H₁₅N₂O (177.25 g/mol) + 2HCl (72.92 g/mol).
Key Observations :
- Dihydrochloride salts (e.g., target compound, 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl) typically exhibit higher aqueous solubility than monohydrochlorides, particularly at low pH .
Physicochemical Properties
Notes:
Insights :
Handling Precautions :
- Sensitizing agents like S-(2-(dimethylamino)ethyl) isothiourinium diHCl highlight the need for compound-specific risk assessments .
Biological Activity
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride, with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of pyridine-3-carbaldehyde with piperidin-4-ol in the presence of reducing agents such as sodium cyanoborohydride under acidic conditions. This synthesis route is crucial for generating the compound for biological studies.
Biological Activity Overview
This compound has shown promise in several biological applications:
- Enzyme Inhibition : The compound acts as a ligand in various enzyme studies, particularly in drug discovery contexts.
- Receptor Interaction : It is investigated for its ability to bind to specific receptors, potentially modulating physiological responses.
- Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly in treating conditions related to inflammation and cancer.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound may function as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been noted to inhibit IL-1β release in macrophages, suggesting anti-inflammatory properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inflammatory Response Modulation : A study demonstrated that this compound significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages by approximately 19.4% at a concentration of 10 µM, indicating its potential as an NLRP3 inflammasome inhibitor .
- Anticancer Properties : Another investigation highlighted its antiproliferative effects on human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM. This suggests that the compound could be a candidate for further development in cancer therapy .
- Antituberculosis Activity : Research into derivatives of piperidine compounds indicated that certain modifications led to enhanced activity against M. tuberculosis, with MIC values demonstrating effectiveness comparable to known antituberculosis agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling pyridine and piperidine derivatives under basic conditions. For example, reacting 3-(chloromethyl)pyridine with 4-hydroxypiperidine in the presence of sodium hydride or potassium carbonate, followed by HCl treatment to form the dihydrochloride salt . Key parameters include reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF). Purification is achieved via recrystallization or column chromatography.
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the pyridine and piperidine rings.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, base strength, stoichiometry).
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) may improve intermediate stability.
- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Compound Integrity : Verify purity via HPLC and stability under assay conditions (pH, temperature).
- Target Selectivity : Perform counter-screens against related receptors/enzymes to rule off-target effects .
Q. What strategies are effective for improving aqueous solubility in preclinical studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
- Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) beyond dihydrochloride.
- pH Adjustment : Solubility often increases in acidic buffers (pH < 4) due to protonation of the piperidine nitrogen .
Methodological Challenges & Solutions
Q. How to design stability studies under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
- Analytical Monitoring : Track degradation products via LC-MS and quantify using validated calibration curves.
- Recommendations : Store lyophilized at -20°C under inert gas (argon) to prevent hydrolysis .
Q. What computational tools aid in predicting binding affinity and metabolic pathways?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs).
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and bioavailability.
- Reference Data : Cross-check predictions with experimental databases (e.g., PubChem, ChEMBL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
